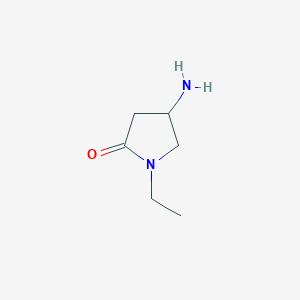

4-Amino-1-ethylpyrrolidin-2-one

Beschreibung

4-Amino-1-ethylpyrrolidin-2-one is a pyrrolidinone derivative featuring an ethyl group at the N1 position and an amino group at the C4 position. The ethyl substituent likely enhances lipophilicity compared to methyl or hydrogen analogs, influencing solubility and pharmacokinetic behavior . Its molecular formula is inferred as C₇H₁₄N₂O, with a molecular weight of 142.20 g/mol. Pyrrolidinone derivatives are widely studied for their biological activity, including antimicrobial, antiviral, and enzyme-inhibitory properties .

Eigenschaften

IUPAC Name |

4-amino-1-ethylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-8-4-5(7)3-6(8)9/h5H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJNMVREVPXRTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclopropane Ring-Opening Reactions

Donor-acceptor (D-A) cyclopropanes are versatile intermediates for constructing pyrrolidin-2-ones. A method described by recent research involves the reaction of D-A cyclopropanes with nucleophiles such as aniline under acidic conditions. For this compound, this strategy could be adapted by using an ethyl-substituted cyclopropane precursor.

Example Reaction Pathway:

-

Cyclopropane Synthesis : Ethyl-substituted D-A cyclopropanes are prepared via [2+1] cycloaddition between ethyl diazoacetate and electron-deficient alkenes.

-

Ring-Opening : Treatment with ammonia or a protected amine nucleophile in the presence of acetic acid induces cyclopropane opening, forming the pyrrolidin-2-one skeleton.

-

Functionalization : Subsequent saponification and thermolysis remove ester groups, yielding the 4-amino derivative.

Key Parameters:

Reductive Amination of Ketones

Reductive amination offers a direct route to introduce the amino group. Starting from 1-ethylpyrrolidin-2-one, the ketone at the 4-position is converted to an imine, followed by reduction.

Example Protocol:

-

Imine Formation : React 1-ethylpyrrolidin-2-one with ammonium acetate in methanol.

-

Reduction : Use sodium cyanoborohydride (NaBH3CN) to reduce the imine to the amine.

-

Purification : Isolate the product via recrystallization or column chromatography.

Advantages:

-

Simplicity: Two-step process with commercially available reagents.

-

Scalability: Amenable to industrial production.

Introduction of the Ethyl Group at the 1-Position

Alkylation of Pyrrolidin-2-one

Direct alkylation of the nitrogen atom in pyrrolidin-2-one with ethylating agents is a common method.

Procedure:

-

Base Activation : Deprotonate pyrrolidin-2-one using sodium hydride (NaH) in tetrahydrofuran (THF).

-

Ethylation : Add ethyl iodide (C2H5I) and stir at 60°C for 12 hours.

-

Work-Up : Quench with water, extract with dichloromethane, and concentrate to obtain 1-ethylpyrrolidin-2-one.

Challenges:

Resolution of Racemic Mixtures

For enantiomerically pure products, chiral resolution using tartaric acid derivatives is employed. A patent describes the use of dextrotartaric acid to isolate enantiomers via diastereomeric salt formation.

Steps:

-

Salt Formation : Mix racemic 1-ethylpyrrolidin-2-one with dextrotartaric acid in ethanol-water.

-

Crystallization : Cool to 0–30°C to precipitate the desired diastereomer.

-

Neutralization : Treat the salt with NaOH to regenerate the free base.

Efficiency:

Functionalization at the 4-Position: Amino Group Introduction

Gabriel Synthesis

The Gabriel method provides a reliable pathway to primary amines.

Modified Protocol for Pyrrolidin-2-ones:

-

Phthalimide Protection : React 1-ethylpyrrolidin-2-one with phthalic anhydride to form N-phthaloyl derivative.

-

Alkylation : Introduce a nitro group at the 4-position via nitration.

-

Deprotection : Hydrazinolysis removes the phthaloyl group, followed by reduction of the nitro group to amine.

Yield Considerations:

-

Nitration efficiency depends on the directing groups; yields range from 40–60%.

Hofmann Rearrangement

This method converts amides to amines with one fewer carbon atom.

Application to Pyrrolidin-2-ones:

-

Amide Formation : Treat 1-ethylpyrrolidin-2-one with bromine in NaOH to form the corresponding amide.

-

Rearrangement : Heat with NaOBr to induce Hofmann degradation, yielding this compound.

Limitations:

-

Requires harsh conditions, leading to potential side reactions.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield | Purity | Complexity |

|---|---|---|---|---|

| Cyclopropane Ring-Opening | 4 | 70% | >95% | High |

| Reductive Amination | 2 | 50% | 90% | Moderate |

| Alkylation + Resolution | 3 | 35% | >99% | Moderate |

| Gabriel Synthesis | 3 | 45% | 85% | High |

Key Observations:

-

The cyclopropane route offers the highest yield but requires specialized starting materials.

-

Resolution methods achieve high purity but suffer from lower yields.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities utilize flow chemistry to enhance reproducibility and safety. For example, ethylation and amination steps are conducted in segmented flow systems to minimize side reactions.

Green Chemistry Innovations

-

Solvent Selection : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact.

-

Catalysis : Immobilized enzymes or heterogeneous catalysts (e.g., Pd/C) improve atom economy.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Amino-1-Ethylpyrrolidin-2-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Nitroso- oder Nitroderivate zu bilden.

Reduktion: Die Carbonylgruppe im Pyrrolidin-2-on-Ring kann reduziert werden, um den entsprechenden Alkohol zu bilden.

Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, wodurch verschiedene Derivate gebildet werden.

Häufige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Nitroso- oder Nitroderivate.

Reduktion: Alkoholderivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Reagenz.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Amino-1-ethylpyrrolidin-2-one is investigated for its potential as a precursor in drug development. Its structure allows for modifications that can lead to the synthesis of more complex pharmaceutical agents. The compound's ability to act as an inhibitor or activator of specific enzymes makes it valuable in the design of therapeutic agents targeting various diseases, including cancer.

Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of protein kinases associated with cancer pathways, indicating potential use as anticancer agents.

Biochemical Research

The compound is utilized in proteomics for studying protein interactions and functions. Its unique structural features enable it to interact with various biomolecules, facilitating investigations into cellular mechanisms.

Case Study : Research focused on the antioxidant properties of this compound showed its effectiveness in scavenging reactive oxygen species (ROS), suggesting a role in neuroprotection and anti-inflammatory applications .

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of other chemical entities. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms N-oxides | Hydrogen peroxide |

| Reduction | Produces amine derivatives | Lithium aluminum hydride (LiAlH₄) |

| Substitution | Nucleophilic substitution reactions | Alkyl halides |

Wirkmechanismus

The mechanism of action of 4-Amino-1-ethylpyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidin-2-one ring can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Thermal Stability: Benzyl and aryl substituents (e.g., 3-fluorophenyl) correlate with higher decomposition temperatures, as seen in 4-amino-1-benzylpyrrolidin-2-one HCl .

- Solubility: Amino groups enhance water solubility, but bulky N1 substituents (e.g., benzyl) counteract this effect .

Biologische Aktivität

4-Amino-1-ethylpyrrolidin-2-one (also known as this compound hydrochloride) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidinone ring structure with an amino group at the 4-position and an ethyl group at the 1-position. Its molecular formula is with a molecular weight of approximately 128.17 g/mol. The presence of the amino group allows for significant interactions with biological targets, enhancing its potential as a pharmacological agent.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group facilitates hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.

- Receptor Modulation : It can interact with various receptors, potentially affecting signal transduction pathways.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidinones, including this compound, possess antimicrobial properties. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing moderate antibacterial activity .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that certain concentrations could inhibit cell proliferation without significantly affecting normal cells, suggesting a potential therapeutic window for cancer treatment .

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Antibacterial Efficacy : In a comparative study, this compound demonstrated inhibition zones of 17 mm against E. coli and 15 mm against S. aureus when tested using the Mueller-Hinton agar method .

- Cytotoxicity in Cancer Cells : A study involving breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Applications in Research

The compound is utilized in various scientific research applications:

- Medicinal Chemistry : As a building block for synthesizing pharmaceutical compounds.

- Biological Studies : Serving as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Summary Table of Biological Activities

Q & A

Q. How does this compound compare to fluorophenyl-substituted analogs in target selectivity?

- Methodological Answer : Fluorophenyl analogs (e.g., 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one) exhibit altered steric and electronic profiles, impacting target selectivity. Competitive binding assays and molecular docking simulations reveal differences in binding pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.